1-Cyclopropyl-1-phenylmethanamine hydrochloride
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Overview
Description
1-Cyclopropyl-1-phenylmethanamine hydrochloride is a synthetic compound that belongs to the class of amphetamine-type stimulants. It is known for its potent central nervous system stimulant properties. The molecular formula of this compound is C10H14ClN, and it has a molecular weight of 183.68 g/mol.
Preparation Methods
The preparation of 1-Cyclopropyl-1-phenylmethanamine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of phenylcyclopropene with ammonia gas in the presence of a catalyst to form the desired compound . Another scalable synthesis method involves the Curtius degradation of the corresponding carboxylic acid to furnish the N-Boc-protected amine, which is then deprotected with hydrogen chloride in diethyl ether to yield the hydrochloride salt .
Chemical Reactions Analysis
1-Cyclopropyl-1-phenylmethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1-phenylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, such as drugs, dyes, and pesticides.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Due to its central nervous system stimulant properties, it is studied for potential therapeutic applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It serves as a catalyst and catalyst carrier in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-phenylmethanamine hydrochloride involves its interaction with the central nervous system. It acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to heightened alertness and stimulation. The compound targets specific molecular pathways and receptors in the brain, contributing to its stimulant effects .
Comparison with Similar Compounds
1-Cyclopropyl-1-phenylmethanamine hydrochloride can be compared with other similar compounds, such as:
Amphetamine: Both compounds are central nervous system stimulants, but this compound has a unique cyclopropyl group that may influence its pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine is a potent stimulant, but it differs in its chemical structure and potency.
Phenylpropanolamine: This compound is also a stimulant, but it has a different mechanism of action and is used for different therapeutic purposes. The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain research and therapeutic applications.
Properties
IUPAC Name |
cyclopropyl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNRTDRPMOQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484005 |
Source
|
Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-72-3 |
Source
|
Record name | Benzenemethanamine, α-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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